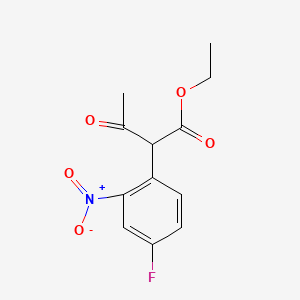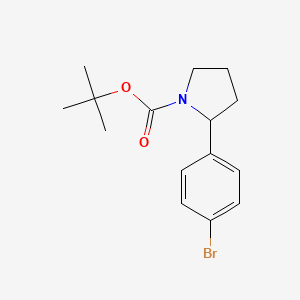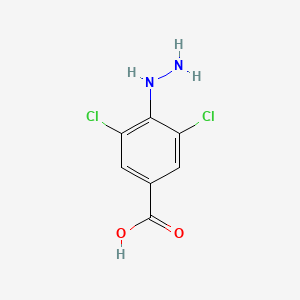![molecular formula C18H30ClNO B1441666 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1219964-41-6](/img/structure/B1441666.png)
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
Übersicht
Beschreibung
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride, also known as 3-{2-[2-(T-Bu)-4-MeO]-Et}Piperidine HCl, is a chemical compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C17H28ClNO2 and a molecular weight of 305.86 g/mol. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
Graphical Synthetic Routes of Vandetanib
The synthesis of Vandetanib, an anti-cancer drug, involves a complex process that includes the tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This process highlights the compound's utility in the pharmaceutical industry, particularly in the manufacturing of drugs with commercial value (Mi, 2015).
Environmental Studies
Occurrence of Synthetic Phenolic Antioxidants in Indoor Dust
A study investigated the presence of various synthetic phenolic antioxidant (SPA) analogues, including tert-butylphenol derivatives, in indoor dust samples. This research sheds light on the environmental distribution and potential exposure risks of SPAs in both urban and rural settings (Liu, Lin, Ruan, & Jiang, 2017).
Fate and Behavior of Parabens in Aquatic Environments
The environmental implications of tert-butylphenol derivatives, used as preservatives in various products, were examined, including their presence in water bodies, their degradation, and transformation processes. This study is crucial for understanding the environmental impact and potential health risks of these commonly used compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradation and Environmental Toxicity
Biodegradation and Fate of Ethyl Tert-butyl Ether (ETBE) in Soil and Groundwater
This comprehensive review discusses the biodegradation pathways and fate of ETBE, a gasoline oxygenate, highlighting the role of microorganisms in degrading ETBE in soil and groundwater. The presence of tert-butyl groups in ETBE's structure is significant in understanding its environmental behavior and potential impact (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, and Toxicity
This review focuses on the environmental and health impacts of synthetic phenolic antioxidants, including tert-butylphenol derivatives. It covers their occurrence in different environments, human exposure routes, and potential toxic effects, emphasizing the need for future research to mitigate environmental pollution (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
3-[2-(2-tert-butyl-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-7-8-17(16(12-14)18(2,3)4)20-11-9-15-6-5-10-19-13-15;/h7-8,12,15,19H,5-6,9-11,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCPLPVUGKXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



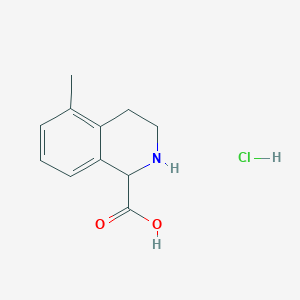
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
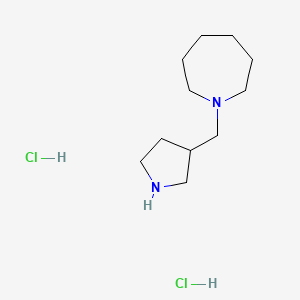

![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)


